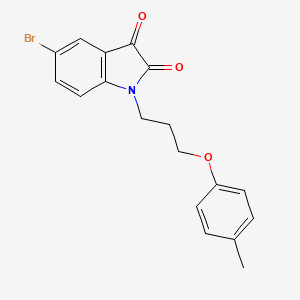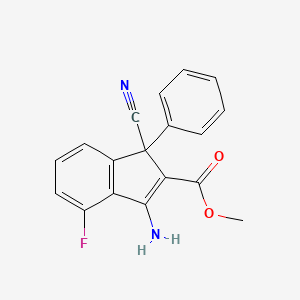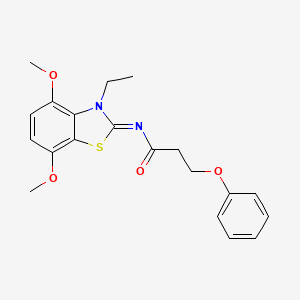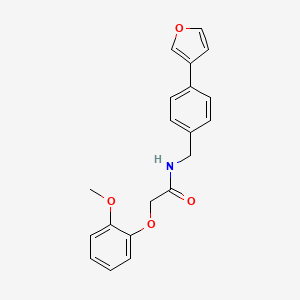
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one” is a versatile chemical compound used in scientific research. Its applications range from medicinal chemistry to organic synthesis. It’s a solid at room temperature and has a CAS Number: 138716-20-8 .
Synthesis Analysis
The compound can be synthesized and characterized using multiple spectroscopic methods and a combination of single crystal X-ray diffraction and DFT simulations for structure elucidation and delineation of the electronic and magnetic properties .Molecular Structure Analysis
The molecular structure of this compound has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Chemical Reactions Analysis
The spectral and photophysical properties of this compound have been studied. Significant red shift was observed in the emission spectrum compared to the absorption spectrum upon increasing the solvent polarity, indicating a higher dipole moment in the excited state than in the ground state .Physical And Chemical Properties Analysis
The physical properties of this compound have been studied using various techniques such as FT-IR, UV–visible, 1 H NMR, HRMS . The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same .科学的研究の応用
Amyloid Imaging in Alzheimer's Disease
(A. Nordberg, 2007) and (A. Nordberg, 2008) discuss the development of amyloid imaging ligands, including compounds structurally related to "(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one", for in vivo measurement of amyloid in the brains of Alzheimer's disease patients. These ligands, utilized in PET scans, enable early detection and evaluation of antiamyloid therapies by highlighting amyloid deposits in the brain, marking a significant advance in understanding the pathophysiological mechanisms and progression of Alzheimer's disease.
Direct Enumeration of Bacteria
(R. L. Kepner & J. Pratt, 1994) discuss the use of fluorochrome staining, specifically mentioning compounds with dimethylamino groups similar to "this compound", for direct enumeration of total bacteria in environmental samples. This methodology, involving staining samples with fluorochromes followed by epifluorescent microscopic counting, has become routine for assessing microbial populations and understanding their ecological roles.
Synthetic Chemistry Applications
(Yanan Qiu et al., 2009) highlight the utility of fluorinated compounds in synthetic chemistry, discussing a practical synthesis method for a compound that is structurally related to "this compound". This research demonstrates the importance of fluorinated molecules in the development of pharmaceuticals and other materials, showcasing their unique physicochemical properties, such as chemical inertness and thermal stability.
Fluoroalkylation in Aqueous Media
(Hai‐Xia Song et al., 2018) review the progress of fluoroalkylation reactions, including those involving compounds similar to "this compound", performed in aqueous or water-assisted conditions. These advancements highlight the growing interest in environmentally friendly methods for incorporating fluorinated groups into target molecules, contributing to the field of green chemistry.
Safety and Hazards
特性
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJNUCRUOWBWEW-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2665916.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B2665918.png)




![2-[3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2665924.png)
![(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2665926.png)

![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-ynamide](/img/structure/B2665928.png)



![ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665936.png)
